2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

FLT3 kinase inhibition 2-acylaminothiophene-3-carboxamide SAR enzyme IC50 comparison

The compound formally designated 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is exchanged commercially almost exclusively as its primary carboxamide derivative, known widely as TCS 359 (CAS 301305-73-7). It belongs to the 2-acylaminothiophene-3-carboxamide chemotype and functions as a cell-permeable, ATP-competitive inhibitor of the Fms-like tyrosine kinase 3 (FLT3/CD135) receptor.

Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
Cat. No. B12164011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Molecular FormulaC18H19NO5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O)OC
InChIInChI=1S/C18H19NO5S/c1-23-12-8-7-10(9-13(12)24-2)16(20)19-17-15(18(21)22)11-5-3-4-6-14(11)25-17/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22)
InChIKeyDGGQKCBHUUEWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (TCS 359): Baseline Identity, Target Engagement, and Procurable Form


The compound formally designated 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is exchanged commercially almost exclusively as its primary carboxamide derivative, known widely as TCS 359 (CAS 301305-73-7) . It belongs to the 2-acylaminothiophene-3-carboxamide chemotype and functions as a cell-permeable, ATP-competitive inhibitor of the Fms-like tyrosine kinase 3 (FLT3/CD135) receptor . Multiple authoritative databases and vendor datasheets use the carboxamide as the bioactive surrogate, providing the quantitative benchmarks for procurement specifications .

Why Generic Substitution Fails for 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (TCS 359)


Substituting TCS 359 with another FLT3 inhibitor—even a clinically approved agent—is not straightforward because this chemotype’s value proposition rests on a unique intersection of moderate FLT3 enzyme potency, narrow-spectrum kinase selectivity, and a distinct tetrahydrobenzothiophene scaffold that is absent in diarylurea (e.g., sorafenib), indolocarbazole (e.g., midostaurin), or pyrazine-carboxamide (e.g., gilteritinib) inhibitors [1]. Within the 2-acylaminothiophene-3-carboxamide series, minor structural modifications to the dimethoxybenzoyl group or the tetrahydrobenzothiophene core dramatically alter potency, as demonstrated by the 1.6-fold enzyme IC50 difference between TCS 359 (the 42 nM compound) and the series-optimized Compound 44 (IC50 = 27 nM) [2]. Furthermore, closely related tetrahydrobenzothiophene carboxamides such as MMDD13 trade FLT3 activity for dual SCD1/lipid-modulating pharmacology, making them unsuitable for FLT3-focused studies [3]. These quantitative structure–activity cliffs mean that even near-neighbor analogs cannot serve as drop-in replacements without re-validation.

Product-Specific Quantitative Evidence Guide: 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (TCS 359)


FLT3 Isolated Enzyme Inhibitory Potency: TCS 359 vs. Series-Optimized Compound 44

In the original SAR study that defined this chemotype, TCS 359 (designated as one of the 2-acylaminothiophene-3-carboxamides) inhibited isolated FLT3 kinase domain with an IC50 of 42 nM, while the series-optimized Compound 44 achieved an IC50 of 27 nM under the same fluorescence polarization assay format [1]. Although Compound 44 is 1.6-fold more potent on the isolated enzyme, TCS 359 remains the widely procured reference standard because its activity is anchored to extensive selectivity profiling across 22 off-target kinases, whereas Compound 44's selectivity data have not been publicly disclosed [2].

FLT3 kinase inhibition 2-acylaminothiophene-3-carboxamide SAR enzyme IC50 comparison

MV4-11 Cellular Antiproliferative Potency: TCS 359 vs. Covalent Inhibitor SU5416

In MV4-11 human AML cells harboring a constitutively active FLT3-ITD mutation, TCS 359 inhibits proliferation with an IC50 of 340 nM . By comparison, the older FLT3 inhibitor SU5416 (semaxanib) shows a cellular IC50 of 250 nM against FLT3-ITD-positive lines, representing only a 1.4-fold difference [1]. However, SU5416 is a multi-kinase inhibitor with potent activity against KDR/VEGFR2 (IC50 = 1 μM), KIT (IC50 = 30 nM), and PDGFR, whereas TCS 359 retains selectivity over 22 kinases tested, making the modest cellular potency gap far less meaningful than the selectivity advantage .

FLT3-driven AML MV4-11 cell proliferation cellular IC50 comparison

Kinase Selectivity Fingerprint: TCS 359 vs. Clinically Used FLT3 Inhibitor Midostaurin

TCS 359 is reported as selective for FLT3 over a panel of 22 other kinases . In contrast, midostaurin (PKC412), a clinically approved FLT3 inhibitor for AML, inhibits multiple kinases including PKCα, PKCβ, PKCγ, VEGFR2, KIT, PDGFR, and FLT3, with FLT3 IC50 values reported around 10 nM [1]. No direct head-to-head selectivity panel comparing TCS 359 and midostaurin under identical conditions has been published, but the qualitative difference in selectivity breadth is well-recognized: midostaurin is a pan-kinase inhibitor, whereas TCS 359 was specifically optimized within the 2-acylaminothiophene-3-carboxamide series to minimize off-target kinase engagement [2].

kinase selectivity off-target profiling FLT3 inhibitor comparison

Aqueous Solubility and Formulation-Relevant Properties: TCS 359 vs. Clinical Inhibitor Quizartinib

TCS 359 exhibits DMSO solubility of 15–25 mg/mL (≈41.6–69.4 mM depending on the testing source), with negligible aqueous solubility (<1 mg/mL in water) . Quizartinib (AC220), a second-generation FLT3 inhibitor used clinically, shows DMSO solubility of approximately 30 mg/mL (≈59.6 mM) . The difference in DMSO solubility (15 vs. 30 mg/mL) represents a 2-fold advantage for quizartinib, meaning quizartinib stock solutions can be prepared at higher concentrations. However, TCS 359's solubility window is adequate for the 0.1–10 μM working concentrations typically used in FLT3 cellular assays, where the final DMSO concentration is kept below 0.1% [1].

solubility comparison DMSO solubility in vitro formulation

Scaffold-Level Differentiation: Tetrahydrobenzothiophene Carboxamide vs. Dual-Activity Analog MMDD13

Within the tetrahydrobenzothiophene carboxamide family, MMDD13 (prototype compound 8) was deliberately designed to retain kinase inhibitory activity while gaining Stearoyl-CoA Desaturase 1 (SCD1) inhibition and lipid metabolism modulation [1]. MMDD13 modulates fatty acid elongase and desaturase indexes and reduces lipid accumulation, a dual pharmacology absent in TCS 359, which was optimized solely for FLT3 kinase inhibition [2]. No quantitative FLT3 IC50 for MMDD13 has been published, but the intended dual-activity design makes MMDD13 unsuitable as a FLT3-specific probe and highlights TCS 359 as the appropriate choice when lipid metabolism modulation would be a confounding variable [3].

tetrahydrobenzothiophene scaffold SCD1 inhibition chemical probe selectivity

Best Research and Industrial Application Scenarios for 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (TCS 359)


FLT3 Target Validation Studies Requiring Kinase Selectivity Evidence

When a research program requires pharmacological validation that a phenotype is FLT3-dependent rather than driven by off-target kinases, TCS 359 is the preferred tool compound. Its documented selectivity over 22 kinases, contrasted with the multi-targeted profiles of clinical FLT3 inhibitors such as midostaurin and SU5416, allows for cleaner genotype-phenotype correlation [1]. The quantitative enzyme IC50 of 42 nM and cellular IC50 of 340 nM in MV4-11 cells provide well-defined potency benchmarks for dose–response experimental design .

Structure–Activity Relationship (SAR) Benchmarking for 2-Acylaminothiophene-3-Carboxamide Optimization

TCS 359 serves as the community-recognized reference compound for the 2-acylaminothiophene-3-carboxamide FLT3 inhibitor series. The foundational SAR study by Patch et al. (2006) positions TCS 359 within a quantitative framework where modifications to the dimethoxybenzoyl group and tetrahydrobenzothiophene core produce measurable potency shifts (e.g., Compound 44 at 27 nM vs. TCS 359 at 42 nM) [2]. Procurement of TCS 359 from reputable vendors with batch-specific QC (purity >98% by HPLC) ensures that new analog data can be reliably compared to published benchmarks .

Differentiation from Dual-Activity Tetrahydrobenzothiophene Carboxamides in Lipid-Kinase Crosstalk Studies

For laboratories investigating the intersection of kinase signaling and lipid metabolism, TCS 359 provides a critical control compound. The dual-activity analog MMDD13 modulates both FLT3-related kinase pathways and SCD1-driven lipid desaturation, complicating mechanistic interpretation [3]. TCS 359, which lacks SCD1 modulatory activity, enables researchers to assign lipidomic changes specifically to FLT3 inhibition or to exclude FLT3 involvement when used alongside MMDD13 in parallel experiments.

High-Throughput Screening (HTS) Counter-Screening Against FLT3

In HTS campaigns aimed at identifying novel kinase inhibitors, TCS 359 can be deployed as a FLT3-positive control and counterscreen agent. Its ATP-competitive mechanism, confirmed by fluorescence polarization assay conditions (150 μM ATP, 5 mM MgCl2), and well-defined IC50 facilitate assay validation and Z'-factor determination . The availability of TCS 359 from multiple commercial sources in quantities ranging from 5 mg to bulk ensures supply continuity for large-scale screening operations.

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